1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone
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Overview
Description
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. For instance, a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be treated with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The ethanone group can be oxidized or reduced under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkylamines, cesium fluoride, and benzyltriethylammonium chloride in dimethyl sulfoxide are commonly used.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma.
Biological Studies: The compound’s effects on cell growth, differentiation, and apoptosis are of interest in cancer research.
Chemical Biology: It serves as a tool compound for studying signaling pathways involving TAK1 kinase.
Mechanism of Action
The mechanism of action of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the positioning of nitrogen atoms and substituents.
Imidazo[1,2-b]pyridazines: Other derivatives with different substituents at various positions on the ring system.
Uniqueness
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of TAK1 kinase .
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-b]pyridazin-3-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-4H,1H3 |
InChI Key |
OXNPNNTVKXLHSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1N=C(C=C2)Br |
Origin of Product |
United States |
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